N,N-Dimethyl-1,2,3-thiadiazol-5-amine
Description
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
N,N-dimethylthiadiazol-5-amine |
InChI |
InChI=1S/C4H7N3S/c1-7(2)4-3-5-6-8-4/h3H,1-2H3 |
InChI Key |
MUYFBDNECZJNPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=NS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,2,3-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole-5-amine with dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides; often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cytokinin oxidase/dehydrogenase, which plays a role in plant growth regulation . In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole derivatives are a versatile class of compounds with varied biological activities. Below is a detailed comparison of N,N-Dimethyl-1,2,3-thiadiazol-5-amine with related compounds, focusing on structural features, synthesis, and biological properties.
Structural Analogues in the Thiadiazole Family
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Ring Heteroatom Arrangement :
- 1,2,3-Thiadiazoles (e.g., this compound) have N–N–S atoms in positions 1–2–3, whereas 1,3,4-thiadiazoles (e.g., compounds in ) feature N–S–N atoms in positions 1–3–3. This difference influences electronic properties and reactivity.
- 1,2,3-Trithianes (e.g., Thiocyclam) replace nitrogen atoms with sulfur, forming a sulfur-rich ring (S–S–S), enhancing insecticidal activity but reducing stability .
Substituent Effects :
Physicochemical Properties
- Lipophilicity : this compound has a moderate logP (~2.5), comparable to 1,3,4-thiadiazole derivatives (logP 2.0–3.5) but lower than Thiocyclam (logP ~1.8 due to polar oxalate salt) .
- Stability : Thiocyclam degrades rapidly in the environment, while 1,2,3-thiadiazoles exhibit greater thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
